BB-22

描述

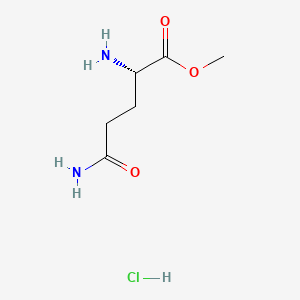

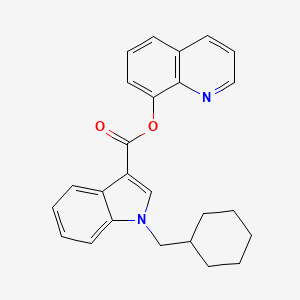

BB-22 solution is a certified reference material used in forensic and research applications.

JWH 018 is a potent synthetic cannabinoid which has been identified in smoking mixtures. This compound is an analog of JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both this compound and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

科学研究应用

属性

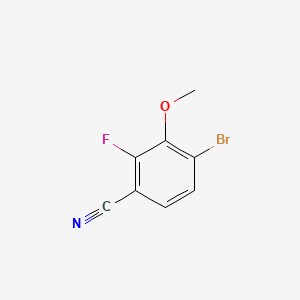

IUPAC Name |

quinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYGTJXOHOGQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856801 | |

| Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-42-8 | |

| Record name | 8-Quinolinyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | QUCHIC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUCHIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUD4ZLB25R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of BB-22?

A1: this compound primarily acts as an agonist on cannabinoid receptors, specifically the CB1 receptor. [, ]

Q2: What are the downstream effects of this compound binding to CB1 receptors?

A2: While the specific downstream effects are complex and require further research, this compound's action on CB1 receptors is known to influence neurotransmitter release, impacting pathways related to mood, perception, and cognition. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H22FN3O2, and its molecular weight is 403.45 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, detailed spectroscopic characterization of this compound and related compounds has been conducted. This includes techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into the compound's structure and properties. [, , ]

Q5: Are there studies on the material compatibility and stability of this compound?

A5: Currently, the research primarily focuses on this compound's biological activity and metabolism. Studies on its material compatibility and stability, particularly in non-biological contexts, are limited.

Q6: Does this compound exhibit any catalytic properties?

A6: Based on current research, there is no evidence to suggest that this compound exhibits significant catalytic properties. Its primary mode of action revolves around its interaction with cannabinoid receptors.

Q7: Have any computational chemistry studies been conducted on this compound?

A7: Yes, computational studies are being employed to investigate the binding interactions of this compound with the CB1 receptor, aiding in understanding its structure-activity relationship. []

Q8: How do structural modifications impact the activity of this compound?

A8: Modifications to the core structure of this compound, such as changes to the quinolinyl or indole moieties, can significantly impact its binding affinity for cannabinoid receptors, influencing its potency and selectivity. [, , ]

Q9: What is known about the stability of this compound under various conditions?

A9: Studies are exploring the stability of this compound in different biological matrices like serum and urine, but detailed information on its stability under various environmental conditions is limited. [, ]

Q10: Are there established SHE (Safety, Health, and Environment) regulations for handling this compound?

A10: Due to its classification as a novel psychoactive substance, specific SHE regulations for this compound may vary depending on the jurisdiction. Researchers should consult relevant guidelines and regulations for handling potentially hazardous substances.

Q11: What is the metabolic pathway of this compound in humans?

A11: Research has identified key metabolic pathways for this compound, primarily involving enzymatic hydrolysis by carboxylesterases, leading to the formation of metabolites like this compound 3-carboxyindole. [, , ]

Q12: What are the observed effects of this compound in animal models?

A12: Studies using rat models have shown that this compound elicits Δ9-Tetrahydrocannabinol-like discriminative stimulus effects, indicating its potential for psychoactive effects. []

Q13: Is there any evidence of resistance development to this compound?

A13: Research on this compound resistance is currently limited, and further investigation is needed to determine the potential for resistance development with prolonged exposure.

Q14: What toxicological data is available for this compound?

A14: While controlled clinical trials are lacking, case reports and analyses of biological samples from individuals presenting with acute toxicity after suspected NPS use have provided valuable data on the potential adverse effects of this compound. [, , ]

Q15: Are there specific drug delivery strategies being investigated for this compound?

A15: As research on this compound is primarily focused on understanding its toxicological profile and metabolic fate, targeted drug delivery strategies are not a primary area of exploration at this time.

Q16: Have any biomarkers been identified for this compound exposure or effects?

A16: The identification of specific metabolites like this compound 3-carboxyindole in biological samples is crucial for confirming this compound consumption and understanding its metabolic fate. [, , ]

Q17: What analytical methods are commonly used for detecting and quantifying this compound?

A17: Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are essential for the identification and quantification of this compound and its metabolites in various matrices. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)